REACTION_CXSMILES
|
[CH3:1][C:2]([S:5]([NH2:7])=[O:6])([CH3:4])[CH3:3].[CH3:8][C:9]([CH3:11])=O>C1COCC1>[C:9](=[N:7][S:5]([C:2]([CH3:4])([CH3:3])[CH3:1])=[O:6])([CH3:11])[CH3:8]
|
Name
|
|
Quantity
|
1.47 g
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Type
|
reactant
|
Smiles
|
CC(C)(C)S(=O)N
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Name
|
|
Quantity
|
0.98 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Ti(OEt)4
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Quantity
|
5.36 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After being stirred at room temperature for 3 days
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched by the rapid addition into ice cooled saturated sodium bicarbonate solution
|
Type
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FILTRATION
|
Details
|
The suspension was filtered through glass fiber
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Type
|
FILTRATION
|
Details
|
filter paper
|
Type
|
WASH
|
Details
|
washing with ethyl acetate
|
Type
|
WASH
|
Details
|
The filtrate was washed with saturated sodium bicarbonate solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (10-60% ethyl acetate in hexanes)
|
Reaction Time |
3 d |
Name
|
product
|
Type
|
product
|
Smiles
|
C(C)(C)=NS(=O)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.923 g | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |